3-Bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
3-Bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C8H6BrClN2. It is a member of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyrrolo[3,2-c]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine.
Bromination: The bromination of 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is typically conducted at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can be achieved using reagents like potassium permanganate or chromium trioxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, amines; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); temperatures ranging from room temperature to 100°C.
Oxidation: Potassium permanganate, chromium trioxide; solvents like acetone or water; temperatures ranging from 0°C to room temperature.
Coupling Reactions: Boronic acids, palladium catalysts; solvents like toluene or ethanol; temperatures ranging from 50°C to 150°C.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Coupling Products: Biaryl compounds with extended aromatic systems.
Scientific Research Applications
3-Bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects. Its derivatives have been investigated for their anticancer, antiviral, and antimicrobial activities.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions. It serves as a probe to investigate enzyme activities and receptor binding.
Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Agricultural Chemistry: It is used in the synthesis of agrochemicals, including herbicides and insecticides, to improve crop protection and yield.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine depends on its specific application and target. In medicinal chemistry, the compound and its derivatives may exert their effects by:
Inhibition of Enzymes: The compound can inhibit specific enzymes involved in disease pathways, leading to therapeutic effects. For example, it may inhibit kinases or proteases.
Receptor Binding: The compound can bind to receptors on the surface of cells, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes, which can be useful in anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine
- 3-Bromo-1H-pyrazolo[4,3-b]pyridine
- 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine
Comparison
3-Bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. The presence of both bromine and chlorine atoms allows for versatile functionalization, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C8H6BrClN2 |
---|---|
Molecular Weight |
245.50 g/mol |
IUPAC Name |
3-bromo-4-chloro-1-methylpyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H6BrClN2/c1-12-4-5(9)7-6(12)2-3-11-8(7)10/h2-4H,1H3 |
InChI Key |
DVFDYTZNMDJZGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CN=C2Cl)Br |
Origin of Product |
United States |
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